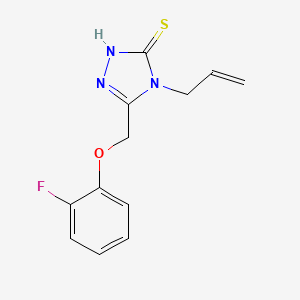

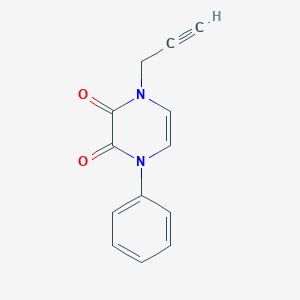

![molecular formula C18H13FN4O2S3 B3017693 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1428359-08-3](/img/structure/B3017693.png)

2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors. The synthesis involved structural modifications of tazemetostat .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound 2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, due to its structural characteristics, shares similarities with molecules that have been synthesized and tested for their anticancer activities. For instance, compounds with fluorobenzyl and thieno[3,2-d]pyrimidin-2-yl moieties have been explored for their potential against various cancer cell lines. A notable study reported the synthesis of fluoro substituted benzo[b]pyran derivatives that showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). This suggests that modifications to the thieno[3,2-d]pyrimidin-2-yl scaffold, such as introducing a 2-fluorobenzyl group, could potentially enhance anticancer efficacy.

Synthetic Methodologies for Heterocyclic Compounds

The synthesis of heterocyclic compounds bearing the thieno[3,2-d]pyrimidin-2-yl core is of significant interest due to their broad spectrum of biological activities. A study detailed the synthetic route for creating fused thiazolo[3,2-a]pyrimidinone products using N-aryl-2-chloroacetamides as building blocks, showcasing the versatility of the thieno[3,2-d]pyrimidine scaffold in medicinal chemistry (Janardhan et al., 2014). This research highlights the potential for developing novel synthetic methodologies that could be applied to the synthesis of compounds like this compound, aiming at discovering new therapeutic agents.

Exploration of Biological Activities

Compounds featuring the thieno[3,2-d]pyrimidin-2-yl moiety have been explored for a variety of biological activities beyond anticancer effects. For example, the design, synthesis, and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory and antinociceptive activities, indicating the therapeutic versatility of this chemical scaffold (Alam et al., 2010). This suggests that derivatives such as this compound could potentially exhibit a range of biological activities worthy of further investigation.

Direcciones Futuras

The future directions for this compound could involve further optimization and evaluation as EZH2 inhibitors . These compounds have shown promising antitumor activity against various cancer cell lines . Therefore, they could be an attractive chemical tool for the development of new anticancer drugs.

Mecanismo De Acción

Target of Action

The primary target of this compound is a protein called soluble guanylate cyclase (sGC) . This protein is present in vascular cells and platelets .

Mode of Action

The compound is expected to stimulate sGC . The stimulation of sGC leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger in cells. This increase in cGMP levels can lead to a series of biochemical reactions that result in the relaxation of smooth muscle cells.

Propiedades

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S3/c19-12-4-2-1-3-11(12)9-23-16(25)15-13(5-7-26-15)21-18(23)28-10-14(24)22-17-20-6-8-27-17/h1-8H,9-10H2,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEVBAWFHFZQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)

![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)